molecular formula C15H21N5O3S2 B2831482 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034356-22-2

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2831482
CAS No.: 2034356-22-2
M. Wt: 383.49
InChI Key: IPJNUKZHVHNMJS-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperidine ring, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with dimethylamine and a sulfonyl chloride to introduce the N,N-dimethylsulfamoyl group.

    Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: The benzo[c][1,2,5]thiadiazole ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzo[c][1,2,5]thiadiazole moiety, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
  • N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for it in various fields.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-19(2)25(22,23)20-7-5-11(6-8-20)10-16-15(21)12-3-4-13-14(9-12)18-24-17-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNUKZHVHNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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